molecular formula C10H14O B1252823 2,6,6-TRIMETHYLBICYCLO[3.2.0]HEPTA-2-ENE-7-ONE CAS No. 4613-37-0

2,6,6-TRIMETHYLBICYCLO[3.2.0]HEPTA-2-ENE-7-ONE

Cat. No.: B1252823
CAS No.: 4613-37-0
M. Wt: 150.22 g/mol
InChI Key: JVEJBTZZORGEKF-UHFFFAOYSA-N
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Description

Scientific Research Applications

2,6,6-Trimethylbicyclo[3.2.0]hepta-2-ene-7-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of fragrances and flavoring agents due to its unique aroma.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,6-Trimethylbicyclo[3.2.0]hepta-2-ene-7-one can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For example, the compound can be synthesized from 2,6,6-trimethylcyclohexanone through a series of reactions including oxidation and cyclization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

2,6,6-Trimethylbicyclo[3.2.0]hepta-2-ene-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction typically produces alcohols .

Mechanism of Action

The mechanism of action of 2,6,6-Trimethylbicyclo[3.2.0]hepta-2-ene-7-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological activities. For example, its antimicrobial properties may be attributed to its ability to disrupt microbial cell membranes .

Comparison with Similar Compounds

Similar Compounds

    4,7,7-Trimethylbicyclo[3.2.0]hept-3-en-6-one: This compound shares a similar bicyclic structure but differs in the position of the double bond.

    2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene:

Properties

CAS No.

4613-37-0

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

4,7,7-trimethylbicyclo[3.2.0]hept-3-en-6-one

InChI

InChI=1S/C10H14O/c1-6-4-5-7-8(6)9(11)10(7,2)3/h4,7-8H,5H2,1-3H3

InChI Key

JVEJBTZZORGEKF-UHFFFAOYSA-N

SMILES

CC1=CCC2C1C(=O)C2(C)C

Canonical SMILES

CC1=CCC2C1C(=O)C2(C)C

Synonyms

filifolone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6,6-TRIMETHYLBICYCLO[3.2.0]HEPTA-2-ENE-7-ONE
Reactant of Route 2
2,6,6-TRIMETHYLBICYCLO[3.2.0]HEPTA-2-ENE-7-ONE
Reactant of Route 3
2,6,6-TRIMETHYLBICYCLO[3.2.0]HEPTA-2-ENE-7-ONE
Reactant of Route 4
2,6,6-TRIMETHYLBICYCLO[3.2.0]HEPTA-2-ENE-7-ONE
Reactant of Route 5
2,6,6-TRIMETHYLBICYCLO[3.2.0]HEPTA-2-ENE-7-ONE
Reactant of Route 6
2,6,6-TRIMETHYLBICYCLO[3.2.0]HEPTA-2-ENE-7-ONE

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